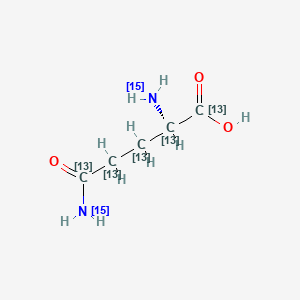

L-Glutamine (13C5; 15N2)

Description

Overview of L-Glutamine in Cellular Bioenergetics and Biosynthesis

L-glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes. medchemexpress.comnih.gov While classified as a non-essential amino acid, meaning it can be synthesized by the body, many cells, particularly rapidly proliferating ones like cancer cells, exhibit a high demand for glutamine that often exceeds their synthetic capacity. nih.govembopress.org

Glutamine serves two primary functions in the cell:

Bioenergetics: Glutamine is a key respiratory fuel. After being converted to glutamate (B1630785) and then to the Krebs cycle intermediate α-ketoglutarate, its carbon skeleton can be oxidized to generate ATP, the cell's main energy currency. embopress.orgencyclopedia.pub In some cells, glutamine's contribution to energy production is comparable to that of glucose. encyclopedia.pub

Biosynthesis: Glutamine is a versatile precursor for the synthesis of a wide array of essential molecules. encyclopedia.pub It provides the nitrogen required for the production of other non-essential amino acids, nucleotides (the building blocks of DNA and RNA), and hexosamines. nih.govpnas.org Its carbon backbone is also a significant source for the synthesis of fatty acids and for replenishing Krebs cycle intermediates, a process known as anaplerosis. embopress.orgpnas.org

This dual role in both energy production and as a building block for macromolecules underscores glutamine's critical importance in supporting cell growth and survival. nih.govbioscientifica.com

Rationale for Isotopic Labeling of L-Glutamine (¹³C₅; ¹⁵N₂) for Metabolic Investigations

The specific isotopic form, L-Glutamine (¹³C₅; ¹⁵N₂), is a powerful tool in metabolic research because it is uniformly labeled with stable isotopes of both carbon and nitrogen. nih.govfrontiersin.org In this molecule, all five carbon atoms are replaced with the heavy isotope ¹³C, and both nitrogen atoms (the amine and amide nitrogens) are replaced with the heavy isotope ¹⁵N. medchemexpress.com

This dual labeling provides a comprehensive method to trace the fate of both the carbon skeleton and the nitrogen atoms of glutamine simultaneously as they are incorporated into various downstream metabolites. researchgate.net This allows researchers to:

Trace Carbon and Nitrogen Independently: By using high-resolution mass spectrometry, scientists can distinguish between metabolites that have incorporated ¹³C, ¹⁵N, or both, providing a detailed picture of complex metabolic pathways. researchgate.net

Elucidate Complex Metabolic Pathways: The use of L-Glutamine (¹³C₅; ¹⁵N₂) has been instrumental in uncovering key metabolic features in various cell types. For instance, it can be used to track the contribution of glutamine's carbon to the Krebs cycle and its nitrogen to the synthesis of other amino acids like alanine (B10760859) and aspartate through transamination reactions. researchgate.net

Investigate Disease Metabolism: This tracer is widely used in cancer research to study the phenomenon of "glutamine addiction," where tumor cells show a high rate of glutamine consumption. nih.govpubcompare.ai Studies using ¹³C₅, ¹⁵N₂-glutamine have helped to understand how cancer cells utilize glutamine to support their rapid proliferation and survival. nih.gov

The ability to track both essential elements from a single precursor molecule provides a level of detail that is often not possible with single-labeled tracers.

Research Findings with L-Glutamine (¹³C₅; ¹⁵N₂) Tracing

The following tables summarize findings from studies that have utilized L-Glutamine (¹³C₅; ¹⁵N₂) to investigate metabolic pathways.

Table 1: Tracing Glutamine-Derived Metabolites in Cancer Cells

| Tracer | Cell Type | Analytical Method | Key Finding | Reference |

| L-Glutamine (¹³C₅; ¹⁵N₂) | Lymphoma EL4 Tumors | Mass Spectrometry | Demonstrated that the glutamine antagonist DRP-104 inhibited the entry of glutamine-derived carbon into the TCA cycle. | nih.gov |

| L-Glutamine (¹³C₅; ¹⁵N₂) | Renal Cell Carcinoma Tumorgrafts | Mass Spectrometry | Used to trace the flux of glutamine carbons through both oxidative and reductive TCA cycle pathways. | nih.gov |

| L-Glutamine (¹³C₅; ¹⁵N₂) | Pulmonary Artery Smooth Muscle Cells | Mass Spectrometry | Showed that TGF-β treatment decreased the incorporation of glutamine-derived carbons into TCA cycle intermediates like fumarate (B1241708) and malate (B86768). | researchgate.net |

Table 2: Application of L-Glutamine (¹³C₅; ¹⁵N₂) in In Vivo Studies

| Tracer | Animal Model | Application | Purpose | Reference |

| L-Glutamine (¹³C₅; ¹⁵N₂) | Mouse Xenograft | Bolus i.v. injection | To achieve high isotopic enrichment for tracing metabolic network activity in tumors. | uky.edu |

| L-Glutamine (¹³C₅; ¹⁵N₂) | Mice with Pancreatic Ductal Adenocarcinoma | Metabolic Flux Analysis | To verify the impact of the glutamine antagonist DRP-104 on tumor metabolism. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

153.09 g/mol |

IUPAC Name |

(2R)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

InChI Key |

ZDXPYRJPNDTMRX-KBYHDKJTSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)[15NH2])[13C@H]([13C](=O)O)[15NH2] |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N |

Origin of Product |

United States |

Mechanistic Principles of L Glutamine 13c5; 15n2 Isotope Tracing

Isotopic Design and Labeling Patterns of L-Glutamine (13C5; 15N2)

The specific isotopic design of L-Glutamine (13C5; 15N2) is crucial for its utility as a metabolic tracer. This compound is synthesized to have all five of its carbon atoms enriched with the heavy isotope carbon-13 (¹³C) and both of its nitrogen atoms enriched with the heavy isotope nitrogen-15 (B135050) (¹⁵N). This comprehensive labeling allows for the simultaneous tracking of both the carbon skeleton and the nitrogen moieties of glutamine as they are incorporated into downstream metabolites.

Uniform Carbon Labeling (13C5)

The uniform labeling of all five carbon atoms in L-Glutamine with ¹³C is a key feature that enables detailed metabolic flux analysis. When L-Glutamine (13C5; 15N2) is taken up by cells, it can be metabolized through various pathways. For instance, in the process of glutaminolysis, glutamine is first converted to glutamate (B1630785), and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate. Since no carbon atoms are lost in these initial conversions, the resulting α-ketoglutarate will contain all five ¹³C labels (M+5). researchgate.net

As this M+5 α-ketoglutarate proceeds through the TCA cycle, the ¹³C labels are distributed among other TCA cycle intermediates. For example, one turn of the TCA cycle will result in the production of malate (B86768) and citrate (B86180) with four ¹³C atoms (M+4). nih.gov By measuring the mass isotopologue distribution of these and other metabolites, researchers can quantify the contribution of glutamine to the TCA cycle and other connected pathways, such as fatty acid synthesis. nih.gov

Nitrogen Labeling (15N2) and Amido Nitrogen Fate

L-Glutamine possesses two nitrogen atoms: the α-amino nitrogen and the amido nitrogen of the side chain. The dual ¹⁵N labeling in L-Glutamine (13C5; 15N2) allows for the distinct tracking of these nitrogen atoms. The amido nitrogen, in particular, is a crucial donor for a variety of biosynthetic reactions.

The metabolic fate of the amido nitrogen is of significant interest in understanding cellular biosynthesis. This nitrogen can be utilized in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. It is also a key component in the hexosamine biosynthesis pathway. Through the action of various enzymes, the ¹⁵N from the amido group can be transferred to other molecules, allowing researchers to trace its incorporation into nucleotides and other nitrogen-containing compounds. For example, studies have shown that the amido nitrogen of glutamine contributes to the synthesis of asparagine and other non-essential amino acids.

Tracking Carbon and Nitrogen Atom Flow through Metabolic Networks

The use of L-Glutamine (13C5; 15N2) in conjunction with advanced analytical techniques like mass spectrometry allows for the precise tracking of carbon and nitrogen atom flow through intricate metabolic networks. This provides a dynamic view of cellular metabolism that is not attainable with traditional biochemical assays.

Mass Isotopologue Distribution (MID) Analysis

Mass isotopologue distribution (MID) analysis is a powerful technique used to quantify the relative abundance of different isotopologues of a particular metabolite. An isotopologue is a molecule that differs only in its isotopic composition. When cells are cultured with L-Glutamine (13C5; 15N2), the resulting metabolites will exist as a mixture of isotopologues, depending on the extent to which the labeled glutamine has contributed to their synthesis.

By measuring the intensity of the mass spectral peaks corresponding to each isotopologue, a distribution pattern can be generated. For example, in cancer cells that heavily rely on glutamine metabolism, a significant portion of TCA cycle intermediates will be labeled with ¹³C. The MID of a metabolite like citrate can reveal the relative contributions of different carbon sources to its synthesis. For instance, M+4 citrate is indicative of the first turn of the TCA cycle utilizing glutamine-derived acetyl-CoA, while M+5 citrate can signify reductive carboxylation of α-ketoglutarate, a pathway often upregulated in cancer cells. nih.gov

Below is an interactive data table illustrating a hypothetical MID analysis of key metabolites in cancer cells cultured with L-Glutamine (13C5; 15N2).

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Glutamate | 5% | 2% | 3% | 5% | 15% | 70% |

| α-Ketoglutarate | 8% | 3% | 4% | 6% | 18% | 61% |

| Citrate | 20% | 5% | 10% | 15% | 35% | 15% |

| Malate | 25% | 8% | 12% | 20% | 35% | 0% |

| Aspartate | 30% | 10% | 15% | 25% | 20% | 0% |

This table represents hypothetical data for illustrative purposes.

Positional Isotopomer Enrichment Quantification

While MID analysis provides information about the number of heavy isotopes in a molecule, it does not reveal their specific positions. Positional isotopomer enrichment quantification is an emerging and more advanced technique that provides this positional information. This method can distinguish between different isotopomers, which are molecules that have the same number of each isotope but differ in their atomic arrangement.

By using techniques like tandem mass spectrometry (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to determine the enrichment of ¹³C at specific carbon positions within a metabolite. biorxiv.orgnih.gov For example, in the case of glutamate derived from L-Glutamine (13C5; 15N2), positional isotopomer analysis can differentiate between glutamate molecules that have been through different metabolic routes. This level of detail is critical for resolving complex metabolic pathways and obtaining a more accurate quantification of metabolic fluxes. nih.gov

The following table provides a simplified, hypothetical example of positional isotopomer data for glutamate in a research setting.

| Glutamate Carbon Position | ¹³C Enrichment |

| C1 | 65% |

| C2 | 70% |

| C3 | 70% |

| C4 | 68% |

| C5 | 85% |

This table represents hypothetical data for illustrative purposes.

Methodological Approaches for L Glutamine 13c5; 15n2 Tracing Studies

Experimental Model Systems for Stable Isotope Labeling

The selection of an appropriate experimental model is fundamental to the design of stable isotope tracing studies. The primary systems utilized include in vitro cellular models, ex vivo tissue slice systems, and in vivo animal models. Each system offers distinct advantages and limitations in recapitulating physiological conditions and addressing specific research hypotheses.

In vitro cell culture systems are widely used for metabolic tracing studies due to their simplicity, high-throughput potential, and the ability to precisely control the extracellular environment.

In a typical in vitro experiment, cells are cultured in a specialized basal medium that lacks unlabeled glutamine. This allows for the specific introduction of L-Glutamine (13C5; 15N2) as the sole source of this amino acid. The culture medium is commonly supplemented with 5-10% dialyzed fetal bovine serum (FBS) to provide essential growth factors while minimizing the presence of unlabeled metabolites that could dilute the isotopic enrichment.

The incubation period with the tracer is a critical parameter. For instance, in studies investigating glutamine metabolism in human glioblastoma (GBM) cells, a detailed protocol might involve incubating the cells with the 13C-labeled glutamine for a specific duration to track its conversion into polar metabolites and long-chain fatty acids. nih.gov The choice of incubation time is crucial for observing the desired metabolic transformations without causing significant cellular stress or depletion of the tracer.

| Parameter | Typical Condition | Purpose |

| Culture Medium | Basal medium lacking unlabeled glutamine | To ensure tracer specificity |

| Supplement | Dialyzed Fetal Bovine Serum (FBS) | Provide growth factors with minimal unlabeled metabolites |

| Tracer | L-Glutamine (13C5; 15N2) | To track carbon and nitrogen fate from glutamine |

| Incubation Time | Varies by experiment | To allow for metabolic processing of the tracer |

Achieving a metabolic pseudo-steady state is often a prerequisite for accurate metabolic flux analysis. This state implies that the intracellular concentrations of metabolites are stable over the measurement period, and the isotopic enrichment of these metabolites has reached a plateau. This ensures that the measured labeling patterns reflect the true metabolic fluxes rather than transient fluctuations. Researchers often perform time-course experiments to determine the optimal labeling duration to reach this pseudo-steady state before harvesting the cells for analysis.

Ex vivo tissue slice systems bridge the gap between in vitro and in vivo models by offering a more physiologically relevant context while maintaining experimental control.

A significant advantage of using fresh tissue slices is the preservation of the three-dimensional cellular architecture and the native tumor microenvironment. nih.gov This is particularly important for studying cancer metabolism, where the interactions between cancer cells and the surrounding stromal and immune cells can profoundly influence metabolic pathways. nih.gov In this approach, freshly resected tissues are maintained in culture media and treated with stable isotope-enriched nutrients like L-Glutamine (13C5; 15N2). nih.gov These slices can remain viable for at least 24 hours, allowing for sufficient time to trace metabolic transformations while eliminating the systemic influences present in a whole organism. nih.gov

Studies comparing patient-derived tumor slices with cell cultures have demonstrated significant differences in metabolic profiles. For example, when L-Glutamine (13C5; 15N2) was administered, patient-derived cell cultures showed a pattern of fractional enrichment consistent with increased glutaminase (B10826351) (GLS) activity compared to tumor slices. researchgate.net This highlights the influence of the tissue microenvironment on glutamine metabolism.

| Model System | Key Advantage | Finding with L-Glutamine (13C5; 15N2) |

| Ex Vivo Tissue Slices | Preserves 3D architecture and microenvironment nih.gov | Metabolic profiles differ from 2D cell culture researchgate.net |

| Patient-Derived Cell Culture | High-throughput, controlled environment | Higher fractional enrichment from glutamine in TCA cycle intermediates researchgate.net |

In vivo animal models, particularly mice, are indispensable for studying metabolism in the context of a whole organism, where complex inter-organ metabolic exchanges occur. Tracing studies with L-Glutamine (13C5; 15N2) in animal models provide a systemic view of glutamine utilization.

The route of tracer administration is a key consideration. Methods include bolus intravenous injections (e.g., via the tail vein), continuous infusion, or incorporation into the diet. nih.govkuleuven.be For example, repeated tail vein injections of L-Glutamine (13C5; 15N2) have been used to achieve adequate isotopic enrichment in engrafted tumors in mice. nih.gov

In vivo studies have revealed that the metabolic fate of glutamine can differ significantly from observations in in vitro settings. For instance, contrary to many in vitro findings, some lung tumors in mice have been shown to rely more on glucose-derived pyruvate (B1213749) rather than glutamine to fuel their TCA cycle. kuleuven.be Furthermore, tracing with L-Glutamine (13C5; 15N2) allows for the observation of dynamic nitrogen metabolism, such as the conversion of one glutamine isotopologue to another in the bloodstream, which would not be detectable with a carbon-only tracer. nih.gov These studies underscore the importance of the physiological context in determining metabolic phenotypes.

In Vivo Animal Models

Advanced Analytical Platforms for Isotope-Labeled Metabolites

Following sample collection, sophisticated analytical techniques are required to separate, detect, and quantify the isotopically labeled metabolites. Mass spectrometry is the cornerstone of this analysis.

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry (MS) is the state-of-the-art method for determining the isotopic composition of metabolites. nih.gov It distinguishes molecules based on their mass-to-charge ratio (m/z), allowing for the differentiation between unlabeled (e.g., ¹²C) and heavy-isotope-labeled (e.g., ¹³C) metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used platform for analyzing ¹³C-labeled intracellular metabolites from tracer experiments. nih.gov A key feature of GC-MS analysis is the requirement for chemical derivatization of metabolites to increase their volatility for separation on the gas chromatograph. nih.govmdpi.com Common derivatization agents include N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or MTBSTFA. mdpi.comresearchgate.net The derivatized sample is then introduced into the GC, where compounds are separated before entering the mass spectrometer for ionization and detection. nih.gov GC-MS can effectively measure the mass isotopologue distributions (MIDs) of key metabolites in central carbon metabolism, revealing the fate of the ¹³C atoms from glutamine as they are incorporated into downstream molecules like TCA cycle intermediates. nih.govresearchgate.net

| Parameter | Description | Example Detail |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Two-step process with methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). mdpi.com |

| GC Column | Separates compounds based on physical and chemical properties. | DB-5MS capillary column (e.g., 30 m x 0.25 mm i.d.). nih.gov |

| Ionization | Generates charged ions for MS analysis. | Electron Ionization (EI) at 70 eV. nih.gov |

| MS Mode | Method of data acquisition. | Selected Ion Monitoring (SIM) for targeted quantification of specific isotopologues. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using Ultra-High-Performance Liquid Chromatography (UHPLC), is a powerful tool for analyzing metabolites from L-Glutamine (13C5; 15N2) tracing studies without the need for derivatization. nih.govnih.gov This technique is well-suited for a broad range of polar metabolites. nih.gov In a typical workflow, metabolites are extracted from cells or tissues and separated by LC before being introduced into a tandem mass spectrometer. nih.govnih.gov The first mass spectrometer (MS1) selects a parent ion (e.g., M+5 labeled glutamate), which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM) when using a triple quadrupole instrument, provides high specificity and sensitivity for quantifying known metabolites and their isotopologues. nih.gov LC-MS/MS has been successfully applied to trace the metabolism of ¹³C-glutamine into various pathways, including the TCA cycle and the synthesis of other amino acids and fatty acids. nih.govnih.govresearchgate.net

| Technique | Instrument | Application |

|---|---|---|

| UHPLC-Triple Quadrupole MS | Triple Quadrupole | Targeted quantification of isotopologues using Multiple Reaction Monitoring (MRM) mode. nih.gov |

| Untargeted Metabolomics | Various LC-MS/MS platforms | Investigation of glutamine metabolism reprogramming and identification of derived polar metabolites and long-chain fatty acids. nih.gov |

| Metabolic Flux Analysis | LC-MS/MS | Tracking the fate of labeled carbons to elucidate pathway activity, such as glutaminolysis and reductive carboxylation. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), offer significant advantages in tracer studies due to their high mass accuracy and resolution. This allows for the confident identification of unknown metabolites and the clear separation of isotopic peaks from other interfering ions. nih.gov An integrated method using HRMS can characterize labeled metabolites, such as nonessential amino acids derived from ¹³C₅-glutamine, by determining their accurate mass-to-charge (m/z) values. nih.gov For instance, high-resolution Orbitrap MS can be operated in a parallel reaction monitoring (PRM) mode, which combines targeted precursor ion selection with high-resolution analysis of the resulting fragment ions. nih.gov This approach provides both quantitative data and high-confidence identification of the labeled compounds, which is crucial for accurately mapping metabolic pathways. nih.gov

Multi-Reflection Time-of-Flight (ToF) MS

Multi-Reflection Time-of-Flight Mass Spectrometry (MR-TOF-MS) is an advanced analytical technique that offers high mass resolving power and accuracy, making it a valuable tool for distinguishing between molecules with very similar masses, known as isobars. This capability is particularly crucial in metabolomics research, where complex biological samples contain a vast number of metabolites. The high resolution of MR-TOF-MS allows for the precise identification and quantification of isotopically labeled compounds like L-Glutamine (13C5; 15N2) and its downstream metabolites.

In a typical MR-TOF-MS instrument, ions are injected into a system of electrostatic mirrors where they are reflected multiple times. This extended flight path significantly increases the time-of-flight, which in turn enhances the mass resolving power. The relationship between time-of-flight and mass-to-charge ratio allows for the separation of ions based on their mass. For L-Glutamine (13C5; 15N2) tracing studies, this means that the fully labeled glutamine can be clearly distinguished from its unlabeled counterpart and from metabolites that have incorporated some, but not all, of the heavy isotopes.

The application of MR-TOF-MS in metabolic studies with L-Glutamine (13C5; 15N2) enables researchers to track the fate of the carbon and nitrogen atoms from glutamine as they are incorporated into various metabolic pathways. The high mass accuracy of the instrument ensures confident identification of the resulting isotopologues. For instance, after introducing L-Glutamine (13C5; 15N2) to a biological system, MR-TOF-MS can be used to detect and quantify the enrichment of 13C and 15N in downstream metabolites such as glutamate (B1630785), other amino acids, and intermediates of the tricarboxylic acid (TCA) cycle. This provides a detailed picture of glutamine metabolism and its contribution to different cellular processes.

Recent advancements in MR-TOF-MS technology have led to even greater resolving powers, with some instruments achieving resolutions of several hundred thousand. aps.org This level of performance is critical for resolving complex isotopic patterns and for separating isobaric compounds that would otherwise be indistinguishable. The development of novel techniques, such as post re-trapping stable calibrant beam merging, has further improved the precision of mass measurements. umanitoba.ca

Key Features of MR-TOF-MS for L-Glutamine (13C5; 15N2) Tracing:

| Feature | Description | Relevance to L-Glutamine (13C5; 15N2) Tracing |

| High Mass Resolving Power | Ability to distinguish between ions with very similar mass-to-charge ratios. | Enables clear separation of L-Glutamine (13C5; 15N2) from its unlabeled form and its various isotopologue metabolites. |

| High Mass Accuracy | Precise determination of the mass of an ion. | Allows for confident identification of metabolites that have incorporated the 13C and 15N labels from glutamine. |

| Extended Flight Path | Ions travel a long distance through multiple reflections, increasing the time-of-flight separation. | Enhances the resolving power, which is crucial for complex biological samples with numerous metabolites. |

| Sensitivity | Ability to detect low abundance ions. | Important for detecting and quantifying low-level incorporation of isotopes into certain metabolic pathways. |

Tandem Mass Spectrometry for Fragment Isotopologue Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of molecules and to quantify specific compounds within a complex mixture. In the context of L-Glutamine (13C5; 15N2) tracing studies, MS/MS is indispensable for determining the positional distribution of the heavy isotopes within a metabolite, a process known as fragment isotopologue analysis. This level of detail provides deeper insights into the specific biochemical reactions that have occurred.

The process of tandem mass spectrometry involves multiple stages of mass analysis. In the first stage, a specific ion of interest, known as the precursor ion (for example, a metabolite that has incorporated labels from L-Glutamine (13C5; 15N2)), is selected. This precursor ion is then subjected to fragmentation, typically through collision with an inert gas in a process called collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second stage of mass spectrometry, generating a fragmentation spectrum.

A study investigating glutamine metabolism in human glioblastoma cells utilized liquid chromatography-mass spectrometry (LC-MS/MS) to trace the fate of 13C-glutamine. nih.gov This approach allowed for the detailed analysis of polar metabolites and long-chain fatty acids derived from glutamine. nih.gov Similarly, another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry to characterize and determine 13C-labeled nonessential amino acids in a 13C5-glutamine isotope tracer experiment. nih.gov This method enabled the qualitative and quantitative analysis of various isotopologues and isotopomers. nih.gov

Example of Fragment Analysis in Glutamate Derived from L-Glutamine (13C5; 15N2):

| Precursor Ion (Glutamate) | Fragment Ion | Interpretation |

| M+6 (fully labeled) | Loss of CO2 | If the resulting fragment is M+5, it indicates the loss of a 13CO2 group, confirming the presence of a labeled carboxyl group. |

| M+6 (fully labeled) | Loss of NH3 | If the resulting fragment is M+5, it suggests the loss of a 15NH3 group, indicating the position of the labeled nitrogen. |

This type of detailed fragment analysis is essential for constructing accurate metabolic models and for understanding the intricate details of cellular metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-Based Two-Dimensional NMR Experiments

One-dimensional (1D) 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for identifying and quantifying metabolites. However, in complex biological samples, the 1D 1H NMR spectrum can be crowded due to overlapping signals from numerous compounds. Two-dimensional (2D) NMR experiments help to overcome this challenge by spreading the signals across a second frequency dimension, which significantly improves spectral resolution and aids in the unambiguous assignment of resonances.

In the context of L-Glutamine (13C5; 15N2) tracing studies, 1H-based 2D NMR experiments, such as 1H-1H Correlation Spectroscopy (COSY) and 1H-13C Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable. A COSY experiment reveals scalar couplings between protons that are connected through a few chemical bonds, helping to identify spin systems within a molecule. An HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as 13C or 15N.

When L-Glutamine (13C5; 15N2) is used as a tracer, the incorporation of 13C and 15N into downstream metabolites can be monitored using these 2D NMR techniques. For instance, in an HSQC spectrum, the presence of a cross-peak at the chemical shifts of a specific proton and a 13C atom confirms that the proton is attached to a carbon that has been labeled from the glutamine tracer. The intensity of these cross-peaks can be used to quantify the extent of isotopic enrichment.

Research has demonstrated the utility of 2D NMR experiments for studying L-glutamine and its metabolic products. researchgate.net These experiments provide detailed structural information and can elucidate the chemical transformations that occur during metabolic processes. researchgate.net The Human Metabolome Database also contains reference 2D NMR spectra for glutamine, which can be used for comparison and identification. hmdb.ca

Common 1H-Based 2D NMR Experiments for L-Glutamine (13C5; 15N2) Tracing:

| Experiment | Information Provided | Application in Tracing Studies |

| 1H-1H COSY | Shows correlations between J-coupled protons. | Helps to identify the spin systems of metabolites and confirm their structure. |

| 1H-13C HSQC | Correlates protons with their directly attached carbons. | Directly visualizes the incorporation of 13C from L-Glutamine into the carbon backbone of other metabolites. |

| 1H-15N HSQC | Correlates protons with their directly attached nitrogens. | Tracks the transfer of 15N from L-Glutamine to other nitrogen-containing compounds like amino acids and nucleotides. |

| 1H-13C HMBC | Correlates protons with carbons that are 2-3 bonds away. | Provides information about the connectivity of atoms within a molecule, aiding in the structural elucidation of novel metabolites. |

Direct Detection of 13C and 15N NMR

While 1H-based NMR methods are highly sensitive, the direct detection of 13C and 15N nuclei provides a more direct and unambiguous way to track the fate of these isotopes from L-Glutamine (13C5; 15N2). Although the natural abundance of 13C (1.1%) and 15N (0.37%) is low, making them less sensitive for NMR detection compared to 1H, the use of isotopically enriched tracers significantly enhances the signal-to-noise ratio, making direct detection feasible and highly informative.

Direct 13C NMR spectroscopy provides a spectrum where each unique carbon atom in a molecule gives a distinct signal. When L-Glutamine (13C5; 15N2) is metabolized, the 13C atoms are incorporated into various downstream compounds. By acquiring a 13C NMR spectrum of the cell extract, researchers can identify which metabolites have become labeled and, in some cases, the specific positions of the labels. The intensity of the 13C signals is proportional to the concentration of the labeled species, allowing for quantification of metabolic fluxes.

Similarly, direct 15N NMR can be used to follow the path of the nitrogen atoms from glutamine. This is particularly important for studying amino acid and nucleotide metabolism. The chemical shifts in 15N NMR are highly sensitive to the chemical environment of the nitrogen atom, providing valuable information about the types of nitrogen-containing functional groups present.

Studies have utilized 13C NMR analysis to investigate the metabolism of glutamine in various cell types. nih.gov For example, research on pancreatic beta-cell lines has used 13C NMR to show that L-glutamine is metabolized to glutathione (B108866) and can also serve as a carbon source for the TCA cycle. nih.gov Hyperpolarized [5-13C, 5-15N]-L-glutamine has been used to monitor glutaminase reaction dynamics in vitro using 13C NMR. nih.gov The 15N-enrichment in this probe improves the signal-to-noise ratio and spectral resolution. nih.gov

Advantages of Direct 13C and 15N NMR Detection:

| Feature | Description |

| Direct Observation | Directly measures the signals from the heavy isotopes, avoiding the need for indirect detection through protons. |

| High Spectral Dispersion | The chemical shift ranges for 13C and 15N are much larger than for 1H, leading to less signal overlap and easier spectral interpretation. |

| Positional Information | The chemical shift of a 13C or 15N nucleus is highly dependent on its position within a molecule, providing precise information about the location of the label. |

| Quantitative Analysis | The signal intensity is directly proportional to the amount of the labeled isotopologue, allowing for accurate quantification of metabolic pool sizes and fluxes. |

Multiplexed Stable Isotope Resolved Metabolomics (mSIRM)

Multiplexed Stable Isotope Resolved Metabolomics (mSIRM) is a powerful analytical strategy that combines the use of multiple stable isotope tracers with advanced analytical techniques like mass spectrometry and NMR spectroscopy to simultaneously trace the metabolic fate of different nutrients. In the context of L-Glutamine (13C5; 15N2), mSIRM allows researchers to not only track glutamine metabolism but also to understand its interplay with other key metabolic pathways, such as glycolysis (using a 13C-labeled glucose tracer, for example).

The core principle of mSIRM is to introduce a mixture of isotopically labeled substrates to a biological system. The distinct mass shifts and isotopic patterns generated by each tracer allow for the deconvolution of the metabolic contributions of each nutrient. For instance, by using both L-Glutamine (13C5; 15N2) and [U-13C6]glucose, one can simultaneously measure the relative contributions of glutamine and glucose to the TCA cycle intermediates.

This approach provides a more holistic view of cellular metabolism, revealing how different metabolic pathways are interconnected and regulated. The data generated from mSIRM experiments can be used to construct comprehensive metabolic flux maps, offering a systems-level understanding of cellular physiology in both healthy and diseased states.

The use of L-Glutamine-13C5,15N2 is suitable for bio NMR and stable isotope resolved metabolomics studies. sigmaaldrich.comsigmaaldrich.com These studies can be performed on various biological samples, including ex vivo tissue slices and mouse tumor xenografts. sigmaaldrich.com

Illustrative mSIRM Experiment with L-Glutamine (13C5; 15N2) and [U-13C6]Glucose:

| Metabolite | Expected Isotopologues from Glucose | Expected Isotopologues from Glutamine |

| Citrate (B86180) | M+2, M+3, M+4, M+5, M+6 | M+4, M+5 |

| Glutamate | M+2 | M+5 |

| Aspartate | M+2, M+3 | M+4 |

By analyzing the distribution of these different isotopologues, researchers can quantify the flux of carbon from both glucose and glutamine into the TCA cycle and related pathways.

Computational Methods for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational framework used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.com When combined with stable isotope tracing experiments using compounds like L-Glutamine (13C5; 15N2), it becomes a powerful tool known as 13C-MFA or, more broadly, isotope-MFA. This approach provides a detailed and quantitative map of cellular metabolism. creative-proteomics.com

The general workflow of MFA involves several key steps. First, a stoichiometric model of the metabolic network of interest is constructed. This model represents all the relevant biochemical reactions and their stoichiometry. Next, an isotope tracing experiment is performed where a labeled substrate, such as L-Glutamine (13C5; 15N2), is introduced to the system. After the system reaches a metabolic and isotopic steady state, the distribution of the isotopic labels in various intracellular metabolites is measured using techniques like mass spectrometry or NMR spectroscopy.

This experimental labeling data is then used as input for the computational model. The model simulates the flow of the isotopic labels through the metabolic network for a given set of reaction fluxes. By iteratively adjusting the fluxes, the computational algorithm seeks to find the flux distribution that best explains the experimentally measured labeling patterns. This is typically achieved by minimizing the difference between the simulated and measured labeling data.

The use of L-Glutamine (13C5; 15N2) in MFA studies allows for the simultaneous tracing of both carbon and nitrogen fluxes. nih.gov This provides a more complete picture of cellular metabolism, particularly for pathways involving amino acid and nucleotide biosynthesis. nih.gov Various computational tools and software packages are available to perform MFA calculations, each with its own algorithms and features.

Key Steps in Metabolic Flux Analysis with L-Glutamine (13C5; 15N2):

| Step | Description |

| 1. Model Construction | A stoichiometric model of the relevant metabolic pathways is defined. |

| 2. Isotope Labeling Experiment | Cells or organisms are cultured with L-Glutamine (13C5; 15N2) as the tracer. |

| 3. Measurement of Labeling Patterns | The isotopic enrichment in key metabolites is determined using MS or NMR. |

| 4. Flux Estimation | Computational algorithms are used to find the set of reaction rates that best fit the experimental data. |

| 5. Statistical Analysis | The confidence intervals of the estimated fluxes are determined to assess the precision of the results. |

Recent advancements in MFA include the development of methods for isotopically non-stationary MFA (INST-MFA), which can be applied to systems that have not reached an isotopic steady state. nih.gov This is particularly useful for studying dynamic metabolic responses. Furthermore, integrated approaches that combine MFA with other omics data, such as transcriptomics, can provide a more comprehensive understanding of metabolic regulation. semanticscholar.org

Isotopomer Spectral Analysis (ISA)

Isotopomer Spectral Analysis (ISA) is a technique used to determine the fractional contribution of a labeled substrate, such as L-Glutamine (13C5; 15N2), to the synthesis of a product molecule. This method is particularly useful for analyzing the biosynthesis of polymers like fatty acids or proteins, where multiple precursor molecules contribute to the final product. ISA models the expected distribution of mass isotopologues in the product based on the isotopic enrichment of the precursor pool and the number of precursor units incorporated.

In studies utilizing L-Glutamine (13C5; 15N2), ISA can be employed to quantify the contribution of glutamine to processes like de novo lipogenesis. nih.gov Glutamine can be a significant source of carbon for the synthesis of fatty acids, particularly in cancer cells, through a process called reductive carboxylation. nih.gov By measuring the mass isotopomer distribution (MID) of a fatty acid like palmitate in cells cultured with L-Glutamine (13C5; 15N2), ISA can calculate the proportion of the acetyl-CoA precursor pool that was derived from glutamine.

Table 1: Fractional Contribution of Glutamine to Lipogenic Acetyl-CoA in A549 Cancer Cells under Different Conditions

| Condition | Fractional Contribution of Glutamine to Acetyl-CoA (%) |

| Normoxia | 15.2 |

| Hypoxia | 28.5 |

This interactive table illustrates how environmental conditions like hypoxia can alter the reliance of cancer cells on glutamine for fatty acid synthesis, as determined by ISA. nih.gov

Bonded Cumomer Analysis

Bonded Cumomer Analysis is a specialized metabolic flux analysis technique that focuses on the connectivity of labeled atoms within a molecule. It utilizes data from techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between adjacent and non-adjacent 13C atoms, revealing information about which carbon-carbon bonds have been broken and formed. nih.gov This method is particularly powerful for elucidating complex metabolic pathways where the carbon backbone of a metabolite is rearranged.

When L-Glutamine (13C5; 15N2) is used as a tracer, all five carbon atoms are initially bonded to each other. As glutamine is metabolized, for instance, through the tricarboxylic acid (TCA) cycle, these bonds are broken. Bonded cumomer analysis can track the fate of these contiguous 13C atoms. For example, the conversion of glutamine to glutamate and then to α-ketoglutarate involves the removal of the amide nitrogen but keeps the five-carbon backbone intact. Subsequent decarboxylation in the TCA cycle will break these bonds. By analyzing the patterns of 13C-13C coupling in downstream metabolites like glutamate and aspartate, researchers can infer the relative activities of different metabolic pathways. nih.gov

Mathematical Modeling of Metabolic Networks

The data generated from L-Glutamine (13C5; 15N2) tracing studies are often complex, necessitating the use of mathematical models to interpret the results and quantify metabolic fluxes. Metabolic Flux Analysis (MFA) is a key computational tool that uses the isotopic labeling patterns of metabolites to calculate the rates of enzymatic reactions within a metabolic network. nih.gov

When cells are cultured in the presence of L-Glutamine (13C5; 15N2), the labeled carbon and nitrogen atoms are incorporated into a wide range of downstream metabolites. By measuring the mass isotopomer distributions of these metabolites using techniques like mass spectrometry, researchers can obtain a snapshot of the metabolic state of the cell. This data is then fed into a mathematical model of the relevant metabolic pathways. The model consists of a set of biochemical reactions and a system of equations that describe the flow of isotopes through the network. By fitting the model to the experimental data, MFA can estimate the intracellular metabolic fluxes. vanderbilt.edu

For instance, in cancer cells, L-Glutamine (13C5; 15N2) can be used to trace the forward (oxidative) and reverse (reductive) fluxes of the TCA cycle. The labeling patterns of TCA cycle intermediates like citrate, malate (B86768), and fumarate (B1241708) can reveal the relative importance of these two pathways. nih.gov

Table 2: Relative Abundance of Labeled TCA Cycle Intermediates from [U-13C5]Glutamine in B-cells

| Metabolite | Mass Isotopomer | Relative Abundance (MYC ON, Aerobic) | Relative Abundance (MYC ON, Hypoxic) |

| α-Ketoglutarate | M+5 | 1.00 | 0.95 |

| Succinate (B1194679) | M+4 | 0.85 | 0.78 |

| Fumarate | M+4 | 0.82 | 0.75 |

| Malate | M+4 | 0.88 | 0.81 |

This interactive table shows the relative abundance of fully labeled TCA cycle intermediates derived from the oxidative metabolism of [U-13C5]glutamine in B-cells under different oxygen conditions, illustrating the use of mathematical modeling to interpret complex labeling data. nih.gov

Correction for Natural Isotope Abundance

A critical step in any stable isotope tracing study is the correction for the natural abundance of heavy isotopes. Carbon-13, for example, has a natural abundance of approximately 1.1%, and nitrogen-15 (B135050) has a natural abundance of about 0.37%. nih.gov This means that even in unlabeled molecules, there is a certain probability of finding one or more heavy isotopes. When analyzing mass spectrometry data from a tracing experiment with L-Glutamine (13C5; 15N2), it is essential to distinguish between the isotopes incorporated from the tracer and those that are naturally present.

Failure to correct for natural isotope abundance can lead to significant errors in the calculated mass isotopomer distributions and, consequently, in the estimated metabolic fluxes. researchgate.net The correction is typically performed using mathematical algorithms that take into account the chemical formula of the metabolite and the known natural abundances of all its constituent elements. nih.govchemrxiv.org These algorithms calculate the probability distribution of naturally occurring isotopes and subtract this contribution from the measured data to reveal the true extent of labeling from the tracer. researchgate.net

For dual-labeling experiments using L-Glutamine (13C5; 15N2), the correction must account for both 13C and 15N. High-resolution mass spectrometry is often required to distinguish between isotopologues that have the same nominal mass but different elemental compositions (e.g., a molecule with one 13C versus one with one 15N). nih.gov

Table 3: Natural Abundance of Relevant Isotopes

| Isotope | Natural Abundance (%) |

| 13C | 1.107 |

| 15N | 0.364 |

| 17O | 0.038 |

| 18O | 0.205 |

| 2H | 0.015 |

This interactive table provides the natural abundances of stable isotopes that are commonly considered when performing correction calculations in metabolomics experiments.

Elucidation of Intermediary Metabolic Pathways Through L Glutamine 13c5; 15n2 Tracing

Glutamine Catabolism and Anaplerosis

Glutamine is a critical nutrient for many rapidly proliferating cells, including cancer cells, serving as a major source of carbon and nitrogen for the synthesis of macromolecules and for energy production. The catabolism of glutamine is a key process that replenishes the pool of tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis. nih.govresearchgate.net

The primary pathway for glutamine catabolism is glutaminolysis. researchgate.netnih.gov This multi-step process begins in the mitochondria and converts glutamine into intermediates that can enter the TCA cycle.

The first and rate-limiting step of glutaminolysis is the hydrolysis of glutamine to glutamate (B1630785) and ammonia, a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.gov When cells are cultured with L-Glutamine (¹³C₅; ¹⁵N₂), the activity of GLS can be directly observed by the production of glutamate labeled with five carbon-13 atoms and one nitrogen-15 (B135050) atom (M+5). researchgate.net The rate of appearance of M+5 glutamate is a direct measure of glutaminase flux.

Table 1: Glutaminase Activity in Pancreatic Cancer Cells

The following table illustrates the effect of a glutaminase inhibitor (CB-839) on the production of ¹³C₅-labeled glutamate from ¹³C₅-glutamine in MIA PaCa-2 pancreatic cancer cells, demonstrating the direct link between GLS activity and M+5 glutamate abundance. nih.gov

| Treatment Condition | Relative Abundance of M+5 Glutamate |

| Vehicle Control | High |

| CB-839 (GLS Inhibitor) | Significantly Reduced |

Following its production, glutamate is converted to the TCA cycle intermediate α-ketoglutarate (α-KG). This conversion can be catalyzed by either glutamate dehydrogenase (GDH) or by various transaminases. When tracing with L-Glutamine (¹³C₅; ¹⁵N₂), this step results in the formation of α-ketoglutarate labeled with five carbon-13 atoms (M+5). researchgate.netnih.gov The presence of M+5 α-KG confirms the entry of glutamine-derived carbons into the TCA cycle.

Once converted to α-KG, the carbon skeleton of glutamine can be metabolized through two primary routes within the TCA cycle: the oxidative (forward) pathway or the reductive (reverse) carboxylation pathway. researchgate.netnih.gov

In the canonical, oxidative direction of the TCA cycle, the five-carbon α-KG is decarboxylated to the four-carbon succinyl-CoA. This results in the loss of one labeled carbon atom as ¹³CO₂. mdpi.com Consequently, the downstream TCA cycle intermediates, such as succinate (B1194679), fumarate (B1241708), and malate (B86768), will be labeled with four carbon-13 atoms (M+4). nih.govnih.gov The detection of M+4 isotopologues of these intermediates is a clear indicator of oxidative glutamine metabolism. nih.govnih.gov

Table 2: Oxidative Glutamine Metabolism in CD8+ T Cells

This table shows the fractional enrichment of M+4 TCA cycle intermediates in early effector CD8+ T cells cultured with ¹³C₅-glutamine, indicating active oxidative TCA cycle flux. nih.gov

| Metabolite | Fractional Enrichment of M+4 Isotopologue |

| Citrate (B86180) | ~45% |

| Malate | ~45% |

Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize a reductive carboxylation pathway. researchgate.netresearchgate.net In this pathway, α-KG undergoes carboxylation by isocitrate dehydrogenase (IDH) to form isocitrate, which is then isomerized to citrate. researchgate.net When tracing with L-Glutamine (¹³C₅), this process incorporates an unlabeled carbon dioxide molecule, resulting in the formation of citrate labeled with five carbon-13 atoms (M+5). researchgate.netnih.gov The presence of M+5 citrate is a hallmark of reductive glutamine metabolism. researchgate.netnih.gov

Table 3: Reductive vs. Oxidative Citrate Labeling in Meningioma Cells

The following table compares the relative abundance of M+4 (oxidative) and M+5 (reductive) citrate isotopologues in Grade-II meningioma cells cultured with [U-¹³C]glutamine, illustrating the simultaneous activity of both pathways.

| Citrate Isotopologue | Relative Abundance | Pathway |

| M+4 | Present | Oxidative TCA Cycle |

| M+5 | Present | Reductive Carboxylation |

Tricarboxylic Acid (TCA) Cycle Intermediates

Pyruvate (B1213749) Cycling and External TCA Pathways

L-Glutamine (13C5; 15N2) is instrumental in dissecting the contributions of glutamine to the tricarboxylic acid (TCA) cycle and associated pathways, such as pyruvate cycling. Glutamine enters the TCA cycle primarily through its conversion to glutamate and subsequently to α-ketoglutarate. The use of L-Glutamine (13C5; 15N2) allows researchers to follow the labeled carbon and nitrogen atoms as they progress through the cycle.

One key aspect that can be studied is pyruvate cycling, a process where pyruvate is converted to oxaloacetate by pyruvate carboxylase, and then oxaloacetate is converted back to pyruvate through the combined actions of malate dehydrogenase and malic enzyme. This cycle is important for generating NADPH and for anaplerosis. When L-Glutamine (13C5; 15N2) is used as a tracer, the labeled carbons from glutamine-derived α-ketoglutarate can be incorporated into malate. If this labeled malate then participates in pyruvate cycling, the resulting pyruvate will also be labeled. The detection of these specific isotopologues of pyruvate provides direct evidence of pyruvate cycling activity.

Furthermore, tracing with L-Glutamine (13C5; 15N2) can illuminate the activity of "external" TCA pathways, where intermediates are transported out of the mitochondria to participate in other metabolic processes. For instance, citrate produced within the TCA cycle from labeled glutamine can be exported to the cytosol and cleaved to produce acetyl-CoA for fatty acid synthesis and oxaloacetate. The labeling pattern of cytosolic metabolites can thus reveal the extent to which glutamine contributes to these biosynthetic pathways outside of the canonical TCA cycle. nih.gov

Table 1: Isotopologue Distribution in TCA Cycle Intermediates from L-Glutamine (13C5; 15N2) Tracing

This table illustrates the expected mass isotopologues (M+) of key TCA cycle intermediates when cells are cultured with L-Glutamine (13C5; 15N2). The specific labeling patterns are indicative of glutamine's entry and progression through the cycle.

| Metabolite | Expected Major Isotopologue | Metabolic Significance |

|---|---|---|

| α-Ketoglutarate | M+5 | Direct product of glutamate dehydrogenase or transaminase activity on glutamine-derived glutamate. |

| Succinate | M+4 | Represents one turn of the TCA cycle from α-ketoglutarate, with the loss of one labeled carbon as CO₂. |

| Fumarate | M+4 | Downstream of succinate in the TCA cycle. |

| Malate | M+4 | Formed from the hydration of fumarate. Labeled malate can be a substrate for pyruvate cycling. |

| Citrate | M+4 | Indicates the condensation of labeled oxaloacetate (derived from glutamine) with unlabeled acetyl-CoA. |

Contribution to De Novo Biosynthesis Pathways

Amino Acid Synthesis

The nitrogen and carbon atoms of L-Glutamine (13C5; 15N2) can be traced into the de novo synthesis of other non-essential amino acids. nih.gov Glutamine is a primary nitrogen donor for many biosynthetic reactions. Through the action of transaminases, the amino group from glutamate (derived from glutamine) can be transferred to other α-keto acids to form new amino acids.

Specifically, the synthesis of aspartate and alanine (B10760859) can be readily monitored using this tracer. nih.gov Aspartate is formed by the transamination of oxaloacetate, a TCA cycle intermediate. When cells are supplied with L-Glutamine (13C5; 15N2), the labeled nitrogen from glutamine-derived glutamate is transferred to oxaloacetate, resulting in the formation of ¹⁵N-labeled aspartate. Similarly, the carbon backbone of oxaloacetate, which can be derived from the labeled glutamine that has cycled through the TCA, can also contribute to the carbon skeleton of aspartate.

Alanine is produced via the transamination of pyruvate. The ¹⁵N-labeled amino group from glutamate can be transferred to pyruvate to form ¹⁵N-labeled alanine. This allows for the quantification of the contribution of glutamine-derived nitrogen to the alanine pool. These tracing studies have been crucial in understanding the metabolic interplay between different amino acids and their roles in cellular nitrogen balance.

Table 2: Tracing Nitrogen from L-Glutamine (13C5; 15N2) into Aspartate and Alanine

This table outlines how the ¹⁵N label from L-Glutamine (13C5; 15N2) is incorporated into aspartate and alanine, providing a means to measure the contribution of glutamine to their de novo synthesis.

| Product Amino Acid | Precursor α-Keto Acid | Enzyme Family | Observed Labeled Product |

|---|---|---|---|

| Aspartate | Oxaloacetate | Aspartate Transaminase | ¹⁵N-Aspartate |

| Alanine | Pyruvate | Alanine Transaminase | ¹⁵N-Alanine |

While glutamine is a key player in nitrogen metabolism, its direct contribution to the de novo synthesis of serine and glycine (B1666218) is generally considered to be less significant compared to glucose. The backbone of serine is derived from the glycolytic intermediate 3-phosphoglycerate. However, studies utilizing L-Glutamine (13C5; 15N2) in conjunction with other tracers, such as ¹³C-labeled glucose, have provided a more comprehensive picture.

In some cancer cells, it has been observed that glutamine-derived nitrogen can contribute to the synthesis of serine and glycine, particularly under conditions of metabolic stress or when the canonical glucose-driven pathway is impaired. nih.govnih.govresearchgate.netsaspublishers.com By using a combination of tracers, researchers can dissect the relative contributions of glucose and glutamine to the carbon and nitrogen pools used for serine and glycine biosynthesis. For instance, the presence of ¹⁵N-labeled serine or glycine in cells fed with L-Glutamine (13C5; 15N2) would indicate a contribution of glutamine-derived nitrogen to their synthesis.

Nucleotide Biosynthesis

The de novo synthesis of purine (B94841) nucleotides is a complex process that requires nitrogen atoms from several sources, with glutamine being a critical donor. nih.govnih.govresearchgate.netresearchgate.net Specifically, the amide nitrogen of glutamine is utilized at two key steps in the formation of the purine ring. peoi.netresearchgate.netnih.gov L-Glutamine (13C5; 15N2) tracing is an invaluable tool for quantifying the contribution of glutamine to this essential pathway.

By tracking the incorporation of ¹⁵N from the labeled glutamine into purine bases such as adenine (B156593) and guanine, researchers can directly measure the flux of glutamine-derived nitrogen into nucleotide biosynthesis. researchgate.net This has been particularly important in cancer research, where rapidly proliferating cells have a high demand for nucleotides. embopress.orgnih.gov Studies using L-Glutamine (13C5; 15N2) have demonstrated the reliance of certain cancer cells on glutamine for purine synthesis and have helped to identify potential therapeutic targets within this pathway. nih.gov

Table 3: Contribution of L-Glutamine's Amide Nitrogen to Purine Ring Synthesis

This table highlights the specific nitrogen atoms in the purine ring that are derived from the amide group of glutamine. Tracing with ¹⁵N-labeled glutamine allows for the direct observation of this contribution.

| Atom in Purine Ring | Source of Nitrogen |

|---|---|

| N3 | Amide group of Glutamine |

| N9 | Amide group of Glutamine |

Pyrimidine (B1678525) Synthesis (Nitrogen Contribution)

The de novo synthesis of pyrimidine nucleotides is a fundamental process for cell proliferation, requiring nitrogen donors for the assembly of the pyrimidine ring. L-Glutamine is a critical nitrogen donor for the synthesis of essential molecules, including nucleosides and nucleobases like pyrimidines. nih.gov The amide (γ) nitrogen of glutamine is utilized in two key enzymatic steps in the pyrimidine synthesis pathway. nih.gov Stable isotope tracing using L-Glutamine labeled with heavy nitrogen (¹⁵N) allows for precise quantification of this contribution.

Specifically, the enzyme Carbamoyl (B1232498) Phosphate Synthetase II (CPSII) utilizes the amide nitrogen of glutamine to form carbamoyl phosphate, a foundational precursor for the pyrimidine ring. nih.gov Later in the pathway, CTP synthetase uses another glutamine molecule to donate its amide nitrogen to convert Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP). nih.gov By using L-Glutamine (¹³C₅; ¹⁵N₂), where both nitrogen atoms are labeled, researchers can track the incorporation of these heavy isotopes into pyrimidine intermediates and final products.

Studies in various cell lines, including cancer cells, have employed amide-¹⁵N-glutamine tracers to quantify the flux through the de novo pyrimidine synthesis pathway. biorxiv.org The fractional enrichment of ¹⁵N in metabolites such as Uridine Monophosphate (UMP) provides a direct measure of the pathway's activity and its reliance on glutamine as a nitrogen source. biorxiv.org For instance, research has shown that glioma stem-like cells constitutively activate de novo pyrimidine synthesis, demonstrating significant labeling of UMP from amide-¹⁵N-glutamine. biorxiv.org This contrasts with differentiated, non-transformed cells, which often exhibit minimal de novo synthesis and rely more on salvage pathways. biorxiv.org

The data below illustrates findings from a stable isotope tracing study quantifying the contribution of glutamine to pyrimidine synthesis in different cell states.

Table 1: Glutamine-Derived Nitrogen Contribution to UMP Synthesis

| Cell Line/State | Tracer | Labeled Metabolite | Fractional Enrichment (FE) from Glutamine |

|---|---|---|---|

| Glioma Stem-like Cells (GSC) | amide-¹⁵N-glutamine | UMP (M+1) | High |

| Differentiated Astrocytes | amide-¹⁵N-glutamine | UMP (M+1) | Minimal |

This table is representative of findings that demonstrate differential pyrimidine synthesis pathway choice based on cell state, as measured by the incorporation of glutamine's nitrogen. Data is conceptualized based on findings reported in studies tracking nitrogen flux. biorxiv.org

Lipid Synthesis

L-Glutamine serves not only as a nitrogen donor but also as a significant source of carbon for the synthesis of lipids. The dual-labeled molecule L-Glutamine (¹³C₅; ¹⁵N₂) is instrumental in simultaneously tracing the fate of its carbon backbone into the lipogenic acetyl-CoA pool.

Acetyl-CoA Generation for De Novo Lipogenesis

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is critically dependent on a supply of acetyl-CoA in the cytoplasm. researchgate.net While glucose is a primary source, L-Glutamine provides an alternative and often substantial carbon source for this process. nih.govbohrium.com Using L-Glutamine (¹³C₅; ¹⁵N₂), the five labeled carbon atoms can be tracked as they are incorporated into acetyl-CoA and subsequently into newly synthesized fatty acids.

The metabolic pathway involves the conversion of glutamine to glutamate and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. nih.gov From here, two main routes can lead to the generation of cytosolic acetyl-CoA for lipogenesis:

Oxidative Metabolism: α-ketoglutarate is oxidized within the canonical forward direction of the TCA cycle to produce citrate.

Reductive Carboxylation: Under certain conditions, such as hypoxia or in cells with defective mitochondria, α-ketoglutarate can be reductively carboxylated to form isocitrate, which is then converted to citrate. nih.gov This "reverse" TCA cycle flux has been identified as a major pathway for generating lipogenic acetyl-CoA from glutamine in many cancer cells. nih.gov

Citrate produced through either route is exported from the mitochondria to the cytoplasm, where it is cleaved by ATP citrate lyase to generate acetyl-CoA. researchgate.net Tracing studies with [U-¹³C₅]glutamine have confirmed that it can be a larger contributor to the TCA cycle and, consequently, to lipogenic acetyl-CoA than glucose in certain contexts. nih.govbiorxiv.org

The following table presents representative data from a tracer study investigating the contribution of glutamine to the palmitate pool under different oxygen conditions.

Table 2: Glutamine Carbon Contribution to De Novo Palmitate Synthesis

| Condition | Tracer | Labeled Product | % ¹³C Incorporation from Glutamine |

|---|---|---|---|

| Normoxia (21% O₂) | [5-¹³C]glutamine | Palmitate | 3.2% |

This table illustrates how environmental conditions like hypoxia can increase the reliance on glutamine for lipid synthesis. Data is based on findings from studies tracing glutamine's contribution to de novo lipogenesis in adipocytes. nih.gov

Interplay with Glucose-Derived Carbon Flux

The metabolic pathways of glucose and glutamine are deeply interconnected in fueling de novo lipogenesis. biorxiv.org Isotope tracing studies using both [U-¹³C]glucose and [U-¹³C₅]glutamine have been crucial in dissecting the relative contributions of these two major carbon sources to the lipogenic acetyl-CoA pool. biorxiv.orgckisotopes.com

Research reveals a complex interplay where the availability and flux of one nutrient can influence the utilization of the other. biorxiv.org For instance, some studies have identified a "castling effect," where glutamine can suppress glycolysis and pyruvate oxidation, thereby limiting the entry of glucose-derived carbon into the TCA cycle and subsequent lipogenesis. biorxiv.org Conversely, glucose can stimulate the utilization of glutamine through processes like glutaminolysis and reductive carboxylation. biorxiv.org

In many proliferating cells and particularly in hepatocytes, dietary amino acids like glutamine can be a more efficient source for labeling the hepatic acetyl-CoA and fatty acid pools than glucose. biorxiv.org In vivo tracing has confirmed that amino acids can account for a significant portion of the substrates for hepatic de novo lipogenesis. biorxiv.org The relative contribution of each substrate can be altered by physiological states, such as obesity, where the carbon flux from both glucose and glutamine into lipogenic pathways is often increased. biorxiv.org

The table below provides a comparative overview of the isotopic enrichment in fatty acids from labeled glucose versus labeled glutamine in primary hepatocytes.

Table 3: Comparative Contribution of Glucose and Glutamine to Fatty Acid Synthesis

| Substrate Tracer | Isotopic Enrichment in Fatty Acids | Fractional Contribution to Lipogenic Acetyl-CoA |

|---|---|---|

| [U-¹³C]Glucose | 0.2% - 2.6% | Lower |

This table summarizes findings from comparative flux analyses in hepatocytes, highlighting the prominent role of glutamine as a carbon supplier for de novo lipogenesis. The data is based on results showing significantly higher isotopic enrichment from glutamine compared to glucose. biorxiv.org

Research Insights from L Glutamine 13c5; 15n2 Metabolic Tracing

Understanding Cellular Bioenergetics and Carbon Source Utilization

L-Glutamine (¹³C₅; ¹⁵N₂) is instrumental in elucidating the bioenergetic roles of glutamine and its contribution as a carbon source for cellular processes. As a major nutrient for many proliferating cells, glutamine's carbon backbone can be funneled into the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production. Tracing studies with L-Glutamine (¹³C₅; ¹⁵N₂) enable researchers to quantify the extent to which glutamine contributes to the pool of TCA cycle intermediates, a process known as anaplerosis.

The heavy carbon atoms from L-Glutamine (¹³C₅; ¹⁵N₂) can be detected in downstream metabolites of the TCA cycle, such as alpha-ketoglutarate (B1197944), succinate (B1194679), fumarate (B1241708), and malate (B86768). The specific labeling patterns (isotopologue distribution) of these metabolites provide detailed insights into the pathways through which glutamine carbon is processed. For instance, the entry of glutamine-derived carbon into the TCA cycle via conversion to alpha-ketoglutarate results in a distinct labeling pattern compared to carbon entering from glucose. This allows for the relative contributions of these two key nutrients to cellular energy metabolism to be dissected.

Furthermore, L-Glutamine (¹³C₅; ¹⁵N₂) tracing can reveal the utilization of glutamine carbon for biosynthetic processes. The carbon atoms can be incorporated into other amino acids, fatty acids, and nucleotides, supporting cell growth and proliferation. By analyzing the ¹³C enrichment in these macromolecules, researchers can quantify the flux of glutamine into these anabolic pathways.

Below is a table summarizing the key applications of L-Glutamine (¹³C₅; ¹⁵N₂) in studying cellular bioenergetics and carbon source utilization:

| Research Application | Key Insights Gained |

| TCA Cycle Anaplerosis | Quantifies the contribution of glutamine to replenishing TCA cycle intermediates. |

| Relative Nutrient Contribution | Differentiates the metabolic fate of glutamine-derived carbon from that of glucose-derived carbon. |

| Biosynthetic Pathways | Measures the incorporation of glutamine carbon into amino acids, lipids, and nucleotides. |

| Energy Production | Elucidates the role of glutamine in supporting cellular ATP production through the TCA cycle. |

Investigating Metabolic Reprogramming in Disease States

Metabolic reprogramming is a hallmark of many diseases, including cancer. L-Glutamine (¹³C₅; ¹⁵N₂) tracing is a pivotal technique for investigating these metabolic shifts and understanding how they contribute to disease pathogenesis.

In numerous pathological states, the metabolism of glutamine is significantly altered. For example, many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine for survival and proliferation. Tracing studies with L-Glutamine (¹³C₅; ¹⁵N₂) have been crucial in demonstrating this phenomenon. By tracking the labeled glutamine, researchers can observe an increased uptake and catabolism of glutamine in cancer cells compared to their normal counterparts.

This dysregulated metabolism often involves the redirection of glutamine into specific pathways that support the demands of the diseased cells. For instance, in some cancers, glutamine-derived carbon is utilized for de novo fatty acid synthesis to build new membranes, or for the production of non-essential amino acids required for protein synthesis. The nitrogen from glutamine is also critical for nucleotide synthesis, fueling rapid cell division.

The following table provides examples of dysregulated glutamine metabolism in different pathological conditions as revealed by stable isotope tracing:

| Pathological Condition | Observed Metabolic Dysregulation |

| Cancer | Increased glutamine uptake and catabolism ("glutamine addiction"). |

| Enhanced flux of glutamine carbon into lipogenesis and nucleotide synthesis. | |

| Renal Fibrogenesis | Increased glutamine metabolism to support collagen synthesis. |

| Neurodegenerative Diseases | Alterations in glutamine-glutamate cycling. |

By tracing the flow of labeled atoms from L-Glutamine (¹³C₅; ¹⁵N₂), researchers can identify the key enzymes and regulatory points that control metabolic reprogramming in disease. An accumulation of a labeled substrate and a decrease in its corresponding labeled product can indicate a bottleneck at a specific enzymatic step.

For example, the enzyme glutaminase (B10826351) (GLS), which catalyzes the conversion of glutamine to glutamate (B1630785), is a critical regulatory node in glutamine metabolism. Tracing studies can reveal the activity of GLS by measuring the rate of conversion of labeled glutamine to labeled glutamate. In many cancers, the expression and activity of GLS are upregulated, and this can be quantified using L-Glutamine (¹³C₅; ¹⁵N₂) tracing.

Furthermore, this technique can help to elucidate the role of oncogenes and tumor suppressors in regulating metabolism. For instance, the transcription factor c-Myc is known to promote glutamine metabolism, and L-Glutamine (¹³C₅; ¹⁵N₂) tracing can be used to study the specific metabolic pathways that are activated by c-Myc.

The table below lists key enzymes and regulatory nodes in glutamine metabolism that can be investigated using L-Glutamine (¹³C₅; ¹⁵N₂):

| Enzyme/Regulatory Node | Metabolic Function |

| Glutaminase (GLS) | Converts glutamine to glutamate, the first step in glutaminolysis. |

| Glutamate Dehydrogenase (GDH) | Converts glutamate to α-ketoglutarate, linking glutamine to the TCA cycle. |

| Transaminases | Transfer the amino group from glutamate to other molecules, involved in amino acid synthesis. |

| c-Myc | A transcription factor that upregulates genes involved in glutamine metabolism. |

| mTORC1 | A signaling pathway that regulates cellular metabolism in response to nutrient availability. |

Compartmentalized Metabolic Processes

Metabolic pathways are often compartmentalized within different cellular organelles. L-Glutamine (¹³C₅; ¹⁵N₂) tracing, coupled with subcellular fractionation techniques, allows for the investigation of these compartmentalized metabolic fluxes.

A key area of investigation is the differential metabolism of glutamine in the mitochondria and the cytosol. The initial steps of glutaminolysis, including the conversion of glutamine to glutamate and then to the TCA cycle intermediate α-ketoglutarate, primarily occur within the mitochondria. L-Glutamine (¹³C₅; ¹⁵N₂) tracing can be used to measure the rate of these mitochondrial processes.

However, glutamine and its metabolites can be transported between the mitochondria and the cytosol, and they can participate in distinct metabolic pathways in each compartment. For example, in the cytosol, glutamine-derived nitrogen is essential for nucleotide synthesis. By isolating mitochondria and cytosol from cells fed with L-Glutamine (¹³C₅; ¹⁵N₂) and analyzing the isotopic enrichment of metabolites in each fraction, researchers can delineate the metabolic activities in these two compartments.

The following table highlights the distinct metabolic fates of glutamine in the mitochondria and cytosol:

| Cellular Compartment | Key Glutamine-Related Metabolic Pathways |

| Mitochondria | TCA cycle anaplerosis, oxidative phosphorylation. |

| Cytosol | Nucleotide synthesis, amino acid synthesis. |

Beyond the mitochondrion and cytosol, other organelles are involved in metabolic processes. L-Glutamine (¹³C₅; ¹⁵N₂) can be used to study the exchange of metabolites between different organelles. For instance, the carbon backbone of glutamine can be used for fatty acid synthesis, a process that involves both the mitochondria and the cytosol, as well as the endoplasmic reticulum. By tracing the labeled carbons from glutamine into lipids, it is possible to gain insights into the coordination of metabolic activities across these organelles.

While direct tracing of inter-organelle exchange with L-Glutamine (¹³C₅; ¹⁵N₂) is complex, it provides valuable data that, when integrated with other experimental approaches, can help to build a more complete picture of cellular metabolic organization.

Advanced Research Applications and Future Directions

Integration with Proteomics and Transcriptomics for Multi-Omics Analysis

The use of L-Glutamine (13C5; 15N2) is pivotal in the burgeoning field of multi-omics, which seeks to provide a comprehensive understanding of biological systems by integrating data from different molecular levels, such as the genome, transcriptome, proteome, and metabolome. beckman.com By tracing the metabolic fate of glutamine's carbon and nitrogen, researchers can directly link metabolic pathway activity with changes in gene expression (transcriptomics) and protein abundance (proteomics). mdpi.com

This integrated approach allows for a more holistic view of cellular regulation. For instance, an observed increase in the incorporation of ¹³C and ¹⁵N from glutamine into nucleotides can be correlated with the upregulation of genes and proteins involved in nucleotide synthesis. nih.gov This helps to distinguish between changes in metabolite pools due to altered enzyme activity versus those caused by shifts in gene expression. nih.gov Uniformly ¹⁵N-labeled glutamine ([U-¹⁵N₂]glutamine) offers a comprehensive strategy to enrich a variety of downstream nitrogen-containing metabolites, providing insights that can be linked to proteomic and transcriptomic data. nih.gov This multi-layered analysis is crucial for unraveling complex disease mechanisms and identifying novel therapeutic targets. beckman.comnih.gov

| Omics Layer | Data Provided | Contribution from L-Glutamine (13C5; 15N2) Tracing | Integrated Insight |

|---|---|---|---|

| Transcriptomics | Measures mRNA levels to indicate gene expression. | Identifies which metabolic pathway genes are active. | Reveals transcriptional regulation of metabolic reprogramming. |

| Proteomics | Quantifies protein abundance and post-translational modifications. | Links metabolic flux to the abundance of specific enzymes. | Correlates enzyme levels with actual metabolic pathway activity. |

| Metabolomics | Measures the levels of small molecule metabolites. | Traces the flow of carbon and nitrogen atoms through metabolic networks. frontiersin.org | Provides a dynamic view of metabolic flux and nutrient utilization. nih.gov |

Development of Novel Computational Models for Complex Metabolic Networks

Data generated from L-Glutamine (13C5; 15N2) tracing experiments are essential for the development and refinement of computational models of metabolism. nih.gov Techniques like Metabolic Flux Analysis (MFA) use stable isotope tracing data to quantify the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com The ability to trace both carbon and nitrogen simultaneously provides more constraints for these models, leading to more accurate and robust flux estimations. nih.gov

This dual-isotope information is particularly valuable for dissecting the complex interplay between carbon and nitrogen metabolism. For example, it can precisely quantify how glutamine contributes to both the carbon backbone of tricarboxylic acid (TCA) cycle intermediates and the nitrogen atoms for amino acid and nucleotide synthesis. nih.gov Computational frameworks can combine this isotopic labeling data with constraint-based models on a large scale to provide an unambiguous description of metabolism. maranasgroup.com As these models become more sophisticated, they can be used to simulate the metabolic response of cells to genetic mutations or drug treatments, thereby guiding metabolic engineering and therapeutic strategies. nih.gov

| Modeling Approach | Description | Role of L-Glutamine (13C5; 15N2) Data |

|---|---|---|

| Metabolic Flux Analysis (MFA) | A computational method used to quantify the rates of intracellular metabolic reactions. nih.gov | Provides critical data on the distribution of ¹³C and ¹⁵N isotopes in metabolites, which is used to solve for the unknown fluxes in the metabolic network. nih.gov |

| Constraint-Based Modeling (e.g., FBA) | Analyzes metabolic networks based on physicochemical constraints (e.g., stoichiometry, thermodynamics). | Helps validate and refine network reconstructions by comparing model predictions with experimentally measured isotope labeling patterns. maranasgroup.com |

| Bayesian Model Averaging (BMA) | A statistical method for combining predictions from multiple models to improve accuracy. | Used in ¹³C¹⁵N-MFA to provide reliable flux uncertainty estimates and consolidate the quantification of carbon and nitrogen fluxes. nih.gov |

Spatiotemporal Resolution in Metabolic Tracing